5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-13-5-2-10(16)8-14(13)23(20,21)18-11-3-4-12-9(6-11)7-15(19)17-12/h2-6,8,18H,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXJJUUTMVMVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indolinone derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Chlorination and Methoxylation:
Industrial Production Methods
In an industrial setting, the production of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group (–SO₂NH–) undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacts with concentrated HCl (6M) at 80–100°C for 8–12 hours, yielding 5-chloro-2-methoxybenzenesulfonic acid and 5-aminoindolin-2-one. -
Basic Hydrolysis :
Treatment with NaOH (2M) at 60°C for 6 hours produces the corresponding sulfonate salt and free amine.
Table 1: Hydrolysis Conditions
| Medium | Reagent | Temperature | Time | Products |
|---|---|---|---|---|
| Acidic | 6M HCl | 80–100°C | 8–12h | 5-Chloro-2-methoxybenzenesulfonic acid + 5-aminoindolin-2-one |
| Basic | 2M NaOH | 60°C | 6h | Sodium 5-chloro-2-methoxybenzenesulfonate + 5-aminoindolin-2-one |
Nucleophilic Substitution
The electron-deficient aromatic ring facilitates substitution at the 5-chloro and 2-methoxy positions:
-
Chloro Displacement :
Reacts with amines (e.g., morpholine) in DMF at 120°C for 24h, replacing chlorine with an amine group. -
Demethylation :
Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, forming a phenol derivative.
Table 2: Substitution Reactions
| Target Group | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 5-Chloro | Morpholine, DMF, 120°C | 5-Morpholino-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide | 72% |
| 2-Methoxy | BBr₃, CH₂Cl₂, −78°C | 5-Chloro-2-hydroxy-N-(2-oxoindolin-5-yl)benzenesulfonamide | 85% |
Coupling Reactions
The aromatic rings participate in palladium-catalyzed cross-couplings:
-
Suzuki Coupling :
Reacts with phenylboronic acid using Pd(PPh₃)₄ in dioxane/H₂O (3:1) at 90°C, forming biaryl derivatives. -
Buchwald-Hartwig Amination :
With Pd₂(dba)₃ and Xantphos, couples with secondary amines to introduce amino groups.
Table 3: Coupling Reaction Parameters
| Reaction Type | Catalyst | Ligand | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | – | Dioxane/H₂O | 90°C | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Toluene | 110°C | 58% |
Oxidation and Reduction
-
Indolinone Oxidation :
Reacts with KMnO₄ in acidic medium to form isatin (indole-2,3-dione). -
Sulfonamide Reduction :
LiAlH₄ reduces the sulfonamide to a thioether, though this reaction requires anhydrous conditions.
Table 4: Redox Reactions
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 25°C, 2h | Isatin derivative |
| Reduction | LiAlH₄, THF | Reflux, 6h | 5-Chloro-2-methoxybenzenethioether + indoline |
Functionalization of the Indolinone Moiety
The 2-oxoindolin-5-yl group undergoes:
-
Alkylation :
Reacts with methyl iodide in the presence of NaH to form N-methyl derivatives . -
Condensation :
Forms Schiff bases with aldehydes (e.g., benzaldehyde) under acidic conditions .
Key Mechanistic Insights
-
Sulfonamide Reactivity : The –SO₂NH– group’s polarity makes it susceptible to hydrolysis and nucleophilic attack.
-
Aromatic Substitution : Chlorine’s electron-withdrawing effect directs electrophiles to the para position relative to the methoxy group.
-
Indolinone Stability : The lactam ring resists ring-opening under mild conditions but oxidizes readily with strong agents .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown promising results against both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. This mechanism positions it as a potential candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .
Biological Research Applications
Enzyme Inhibition Studies
5-Chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, studies on similar compounds have demonstrated their effectiveness as inhibitors of carbonic anhydrase II, an enzyme implicated in various physiological and pathological processes, including tumorigenesis .
Mechanistic Studies
The compound's structure allows for the exploration of intramolecular interactions such as hydrogen bonding, which can provide insights into molecular stability and reactivity. Understanding these interactions is crucial for designing more potent derivatives with enhanced biological activity .
Synthetic Methodologies
Synthesis Techniques
The synthesis of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves several steps, typically starting from readily available aromatic compounds. The process may include:
- Formation of the Indole Moiety : Utilizing cyclization reactions to create the indole structure.
- Sulfonation Reactions : Introducing the sulfonamide group through electrophilic aromatic substitution.
- Final Modifications : Employing various functionalization techniques to enhance solubility and biological activity.
These synthetic pathways are crucial for producing analogs that can be screened for improved efficacy against targeted diseases .
Case Studies
- Anticancer Research : A study evaluated a series of sulfonamide derivatives, including those related to 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide, demonstrating selective cytotoxicity against MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives against resistant strains of bacteria. The findings highlighted a notable decrease in minimum inhibitory concentration (MIC) when tested in combination with other antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit bacterial enzymes like dihydropteroate synthase, disrupting folate synthesis and bacterial growth.
Protein Binding: The indolinone moiety can bind to proteins involved in cell cycle regulation, potentially inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Indomethacin: An indole derivative with anti-inflammatory properties.
Chloramphenicol: An antibiotic with a similar chloro-substituted aromatic ring.
Uniqueness
5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its combination of a sulfonamide group, an indolinone moiety, and specific substitutions (chloro and methoxy groups). This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-Chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is . The compound features a sulfonamide group, which is often associated with various pharmacological activities.
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibit significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives, revealing that some possessed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.6 to 250 μg/mL, indicating their effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5-Chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide | 62.5 | MRSA |
| Similar Compound A | 125 | E. coli |
| Similar Compound B | 31.25 | Staphylococcus epidermidis |
Anti-inflammatory Activity
In vitro studies have indicated that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced levels of TNF-alpha and IL-6 .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It has shown promise in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were determined to be approximately 25 μM and 30 μM, respectively . This suggests a moderate potency in inhibiting tumor growth.
Case Studies
- Antimicrobial Efficacy : A study on a series of benzenesulfonamides, including the target compound, demonstrated effective inhibition of bacterial biofilms. The biofilm inhibition concentration (MBIC) was significantly lower than that of standard antibiotics like ciprofloxacin, highlighting its potential as a novel antimicrobial agent .
- Anti-inflammatory Mechanism : In vivo studies using a carrageenan-induced paw edema model showed that administration of the compound led to a reduction in paw swelling compared to control groups, further supporting its anti-inflammatory properties .
- Cytotoxicity Against Cancer Cells : In a recent study focusing on various indole derivatives, the compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies .
Q & A
Q. What synthetic methodologies are employed for preparing 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide?
The compound can be synthesized via nucleophilic substitution between a benzenesulfonyl chloride derivative and a substituted aniline. For example, benzenesulfonyl chloride reacts with 5-chloro-2-methoxy aniline in the presence of aqueous sodium carbonate under ambient conditions, followed by recrystallization in methanol (yield: ~71%) . Modifications to the sulfonamide group or indolinone moiety may require protecting group strategies or multi-step syntheses, as seen in analogous sulfonamide derivatives .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters such as bond angles, torsion angles, and hydrogen bonding patterns are analyzed (e.g., C–S–N–C dihedral angles reported in related sulfonamides ). Complementary techniques include / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight .
Q. What in vitro assays are typically used to evaluate its biological activity?
Initial screening often involves cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values . Antimicrobial activity is assessed via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria . Dose-response curves and positive controls (e.g., doxorubicin for anti-cancer studies) are critical for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?
SAR studies focus on modifying substituents on the benzenesulfonamide core and indolinone moiety. For example:
- Methoxy group position : 2-Methoxy substitution enhances solubility and target binding in analogous anti-cancer sulfonamides .
- Chloro substituents : 5-Chloro groups improve lipophilicity and membrane permeability, as observed in antimicrobial sulfonamides . Systematic variations (e.g., replacing methoxy with ethoxy or halogens) coupled with bioassays can identify key pharmacophores .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time) or compound purity. For example:
- Anti-cancer activity in one study but not another could reflect differences in apoptosis pathways (e.g., caspase-3 activation vs. p53 modulation) .
- Reproducibility requires rigorous control of synthetic routes (e.g., eliminating trace solvents via HPLC purification) and standardized bioassay protocols .
Q. How is computational modeling applied to predict its mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase IX or tyrosine kinases. For instance:
- Sulfonamide groups often coordinate Zn in enzyme active sites, as seen in carbonic anhydrase inhibitors .
- MD simulations assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) .
Q. What analytical techniques quantify its stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
